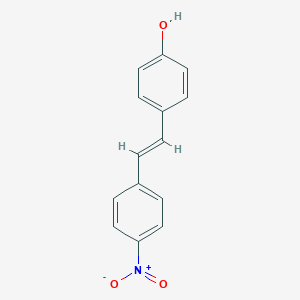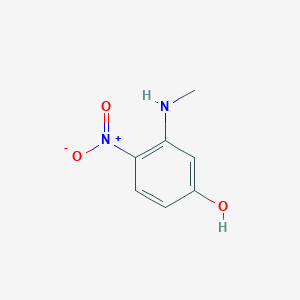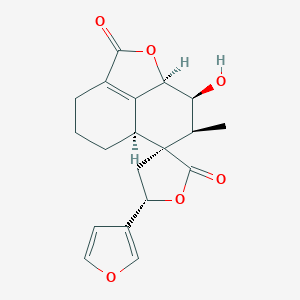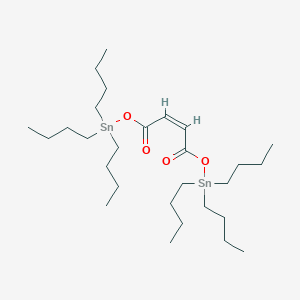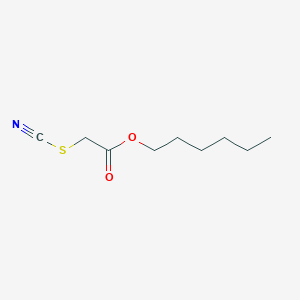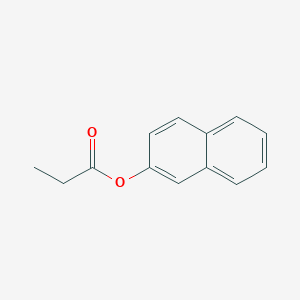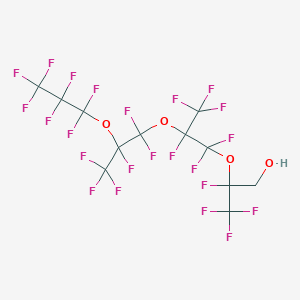
1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol is a CO2-soluble fluoropolymer . It is frequently used as a surfactant, such as for CO2 drying of aqueous photoresists . This compound is also used as a building block for fluorine-containing emulsifiers for oil-in-water emulsions .
Molecular Structure Analysis
The molecule contains a total of 41 bonds. There are 38 non-H bonds, 10 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, and 3 ethers (aliphatic) . The molecule contains a total of 42 atoms. There are 3 Hydrogen atoms, 12 Carbon atoms, 4 Oxygen atoms, and 23 Fluorine atoms .Physical And Chemical Properties Analysis
The molecular formula of 1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol is C12H3F23O4 . Its molecular weight is 648.11 . The density of this compound is 1 g/cm³ .Applications De Recherche Scientifique
1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol is a type of organofluorine . It’s a fluorinated aliphatic alcohol and diol . The molecular formula of this compound is C12H3F23O4 and it has a molecular weight of 648.12 . The compound has a boiling point of 70 °C (1 mmHg) , a density of 1.7595 g/cm3 , and a refractive index of 1.3069 .
One potential application of this compound is as a building block for fluorine-containing emulsifiers for oil-in-water emulsions . It’s also used frequently as a surfactant, such as for CO2 drying of aqueous photoresists .
1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol is a type of organofluorine . It’s a fluorinated aliphatic alcohol and diol . The molecular formula of this compound is C12H3F23O4 and it has a molecular weight of 648.12 . The compound has a boiling point of 70 °C (1 mmHg) , a density of 1.7595 g/cm3 , and a refractive index of 1.3069 .
One potential application of this compound is as a building block for fluorine-containing emulsifiers for oil-in-water emulsions . It’s also used frequently as a surfactant, such as for CO2 drying of aqueous photoresists .
1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol is a type of organofluorine . It’s a fluorinated aliphatic alcohol and diol . The molecular formula of this compound is C12H3F23O4 and it has a molecular weight of 648.12 . The compound has a boiling point of 70 °C (1 mmHg) , a density of 1.7595 g/cm3 , and a refractive index of 1.3069 .
One potential application of this compound is as a building block for fluorine-containing emulsifiers for oil-in-water emulsions . It’s also used frequently as a surfactant, such as for CO2 drying of aqueous photoresists .
Safety And Hazards
The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing hands and other exposed areas thoroughly after handling (P280) .
Propriétés
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3F23O4/c13-2(1-36,6(18,19)20)37-11(32,33)4(16,8(24,25)26)39-12(34,35)5(17,9(27,28)29)38-10(30,31)3(14,15)7(21,22)23/h36H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWMVBZXKIOILW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3F23O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40896500 |
Source


|
| Record name | 2,3,3,3-Tetrafluoro-2-{1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propoxy}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40896500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol | |
CAS RN |
14620-81-6 |
Source


|
| Record name | 1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014620816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3,3-Tetrafluoro-2-{1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propoxy}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40896500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

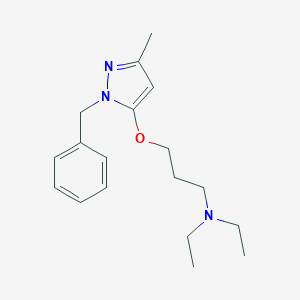
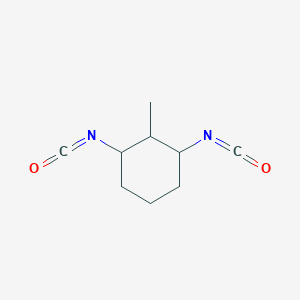
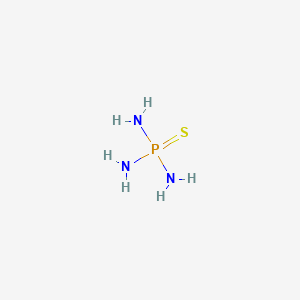



![2-[(3R,3aR,5aS,6S,7S,9aR,9bS)-6-(2-hydroxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]ethanol](/img/structure/B88017.png)
